Ethyl 4-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydroxyethyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
Major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with alcohol groups, and substituted derivatives with various functional groups on the ethoxyphenyl ring.
Scientific Research Applications
Ethyl 4-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This modulation can lead to therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the ring or phenyl group. Examples include:
- Ethyl 4-(4-methoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-ethoxyphenyl)-1-(2-aminoethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of Ethyl 4-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C18H24N2O5 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 6-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-4-24-14-8-6-13(7-9-14)16-15(17(22)25-5-2)12(3)20(10-11-21)18(23)19-16/h6-9,16,21H,4-5,10-11H2,1-3H3,(H,19,23) |
InChI Key |
RTHGUBBFBMTXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C(=O)N2)CCO)C)C(=O)OCC |
Origin of Product |
United States |
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